Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate
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Overview
Description
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within the spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable method for large-scale synthesis, provided that the reaction conditions are optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of luminescent materials, pesticides, and polymer adhesives.
Mechanism of Action
The mechanism of action of Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the methyl ester group.
3-oxa-9-azaspiro[5.5]undecane hydrochloride: This compound includes a hydrochloride salt, which can affect its solubility and reactivity.
Uniqueness
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate is unique due to its specific functional groups and the presence of both oxygen and nitrogen atoms within the spiro ring system. This unique structure contributes to its diverse range of applications and its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H19NO3 |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 3-oxa-9-azaspiro[5.5]undecane-10-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-10(13)9-8-11(2-5-12-9)3-6-15-7-4-11/h9,12H,2-8H2,1H3 |
InChI Key |
FOIZBXOOYWWRAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCN1)CCOCC2 |
Origin of Product |
United States |
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